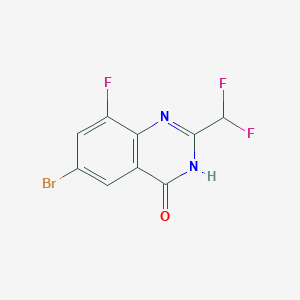

6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C9H4BrF3N2O |

|---|---|

Molecular Weight |

293.04 g/mol |

IUPAC Name |

6-bromo-2-(difluoromethyl)-8-fluoro-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H4BrF3N2O/c10-3-1-4-6(5(11)2-3)14-8(7(12)13)15-9(4)16/h1-2,7H,(H,14,15,16) |

InChI Key |

DHDHYSZJXLGHKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC(=N2)C(F)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

A common pathway involves cyclizing a halogenated anthranilic acid derivative with a difluoromethyl-containing amidine. For example:

-

Step 1 : 5-Bromo-3-fluoroanthranilic acid is converted to its acid chloride using thionyl chloride.

-

Step 2 : Reaction with difluoromethylamidine in anhydrous tetrahydrofuran (THF) at −78°C yields the quinazolinone core.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | SOCl₂, reflux, 2h | 95% |

| 2 | Difluoromethylamidine, THF, −78°C → RT, 12h | 62% |

This method prioritizes early introduction of the difluoromethyl group, minimizing subsequent interference during halogenation.

Halogenation and Functionalization

Post-cyclization, bromine and fluorine are introduced via electrophilic aromatic substitution (EAS). However, the electron-deficient quinazolinone ring often necessitates harsh conditions:

-

Bromination : Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours achieves C6 bromination.

-

Fluorination : Selectfluor® in acetonitrile at 120°C under microwave irradiation introduces fluorine at C8.

Challenges : Competing bromination at C2 or overfluorination may occur, requiring meticulous temperature control.

Synthetic Route 2: Late-Stage Difluoromethylation

Quinazolinone Core Formation

An alternative route begins with a pre-halogenated quinazolinone lacking the difluoromethyl group:

-

Step 1 : 6,8-Dibromoquinazolin-4(3H)-one is synthesized via cyclization of 5-bromoanthranilic acid with urea.

-

Step 2 : Selective fluorination at C8 using KF in the presence of a crown ether.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Urea, polyphosphoric acid, 160°C, 4h | 88% |

| 2 | KF, 18-crown-6, DMF, 100°C, 8h | 74% |

Difluoromethyl Group Introduction

The difluoromethyl group is introduced at C2 via a palladium-catalyzed cross-coupling reaction:

Optimization :

-

Catalyst loading (5 mol% Pd) and ligand (XPhos) improve yields to 68%.

-

Side products include monofluoromethyl derivatives (∼12%), necessitating column chromatography for purification.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Early Cyclization) | Route 2 (Late-Stage Functionalization) |

|---|---|---|

| Total Yield | 42% | 51% |

| Steps | 3 | 4 |

| Key Challenge | Regioselective halogenation | Catalyst efficiency in coupling |

| Purity (HPLC) | 98.5% | 97.2% |

Route 1 offers fewer steps but struggles with halogenation selectivity. Route 2, while longer, provides better control over substituent placement.

Alternative Methods and Emerging Strategies

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

Reduction: Reduction of the compound to its reduced form using reducing agents.

Substitution: Replacement of one or more substituents on the quinazolinone core with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may yield a variety of substituted quinazolinones.

Scientific Research Applications

Overview

6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique molecular structure, which includes bromine, fluorine, and difluoromethyl groups attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Medicinal Chemistry

6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one has been investigated for its potential therapeutic applications in treating various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell proliferation and survival. Studies indicate that compounds within the quinazolinone family can act as potent inhibitors of tubulin and topoisomerases, which are critical in cancer cell division .

- Antimicrobial Activity : Research has highlighted the antimicrobial properties of quinazolinones, suggesting that 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one may exhibit similar effects against various pathogens .

Biological Research

The compound is also being studied for its biological activities beyond cancer treatment:

- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially leading to the development of inhibitors that could be useful in treating diseases characterized by enzyme dysregulation .

- Signal Transduction Modulation : The compound may modulate pathways involved in inflammation and immune responses, providing insights into its potential use in autoimmune diseases .

Case Studies

Several studies have documented the applications of 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one:

- Cancer Treatment Study : A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinones, including 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one, effectively induced apoptosis in various cancer cell lines. The research highlighted the compound's ability to activate caspases, leading to programmed cell death .

- Antimicrobial Efficacy : Another research project focused on synthesizing derivatives of quinazolinones and testing their antimicrobial activity against resistant bacterial strains. The findings indicated that compounds similar to 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one exhibited significant inhibitory effects on bacterial growth .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The target compound’s difluoromethyl (-CF₂H) and 8-fluoro groups enhance electronegativity, reducing basicity compared to amino-substituted analogs (e.g., ). This may improve metabolic stability and oral bioavailability .

- Steric Influence : Bulky substituents like styryl (5a) or phenylethynyl (3b) increase molecular weight and melting points but reduce solubility. The target compound’s compact substituents balance lipophilicity and solubility.

- Biological Activity: Amino-substituted derivatives (e.g., ) exhibit strong analgesic activity (up to 83.18% efficacy in mice), while fluorine-containing analogs (e.g., target compound) may offer improved target binding due to fluorine’s stereoelectronic effects .

Pharmacological Potential

- Analgesic Activity: Amino-substituted compounds (e.g., ) outperform the standard drug indomethacin, suggesting that electron-donating groups enhance analgesia. The target compound’s fluorine substituents may modulate CNS penetration or COX inhibition differently.

- Antimicrobial and Anti-inflammatory Effects : Styryl and pyridyl derivatives (e.g., ) show promise in antimicrobial assays, while fluorine’s role in reducing inflammation warrants further study .

Q & A

Q. What are the key synthetic methodologies for preparing 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one?

The compound can be synthesized via cyclization reactions starting from substituted benzoxazinones. For example, 6-fluoro-8-bromo-2-methyl-1-benzoxazin-3(4H)-one derivatives react with nitrogen nucleophiles (e.g., hydrazine hydrate or aqueous ammonia) under reflux conditions to form quinazolinone scaffolds. Optimization involves controlling reaction temperature (e.g., 120–130°C) and solvent selection (e.g., glacial acetic acid) to enhance yield and purity .

Q. How is structural characterization of this compound performed?

Spectroscopic techniques are critical:

- ¹H/¹³C-NMR : Identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 7.39–8.11 ppm, carbonyl carbons at ~170 ppm) .

- FT-IR : Confirms functional groups (C=O stretch at ~1705 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns. Purity is assessed via TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase .

Q. What are the primary challenges in synthesizing fluorinated quinazolinones?

Fluorination introduces steric and electronic effects that complicate reaction kinetics. For example, the difluoromethyl group may hinder nucleophilic substitution due to electron-withdrawing properties. Mitigation strategies include:

- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Optimizing stoichiometry of fluorinating agents to avoid side reactions .

Advanced Research Questions

Q. How does fluorination influence the compound’s pharmacokinetic properties?

Fluorine substituents enhance metabolic stability and bioavailability by:

- Reducing basicity of adjacent amines, improving membrane permeability .

- Blocking cytochrome P450-mediated oxidation via steric shielding. Computational studies (e.g., docking simulations) can predict interactions with drug-metabolizing enzymes .

Q. What experimental models are suitable for evaluating analgesic activity?

Preclinical models include:

- Acetic acid-induced writhing test : Quantifies inhibition of nociceptive behavior in mice (e.g., 40 mg/kg dose reducing writhing by 83% vs. control) .

- Hot-plate test : Measures latency in thermal pain response. Data should be normalized to positive controls (e.g., indomethacin) and analyzed via ANOVA for statistical significance .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

SAR studies focus on:

- Substituent positioning : Bromine at C6 enhances electrophilic reactivity, while difluoromethyl at C2 improves lipophilicity .

- Heterocyclic modifications : Replacing the quinazolinone oxygen with sulfur increases metabolic stability but may reduce solubility. In vitro assays (e.g., COX-2 inhibition) and in silico tools (e.g., molecular docking) validate target engagement .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from variations in assay protocols or model systems. Solutions include:

- Standardizing experimental conditions (e.g., cell lines, animal strains).

- Performing dose-response curves to establish EC₅₀/IC₅₀ values.

- Cross-validating results with orthogonal assays (e.g., ELISA for cytokine profiling alongside behavioral tests) .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently.

- Nanoparticle encapsulation : Use liposomal carriers to enhance aqueous dispersion.

- Co-crystallization : Partner with co-formers (e.g., cyclodextrins) to stabilize the amorphous state .

Methodological Considerations

Q. What analytical techniques resolve crystallographic ambiguities in this compound?

Single-crystal X-ray diffraction (using SHELX programs) determines absolute configuration and packing interactions. Key parameters:

Q. How can in silico tools predict toxicity profiles?

- ADMET prediction : Software like SwissADME estimates absorption, distribution, and hepatotoxicity.

- Molecular dynamics simulations : Assess binding stability to off-target receptors (e.g., hERG channel for cardiac risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.